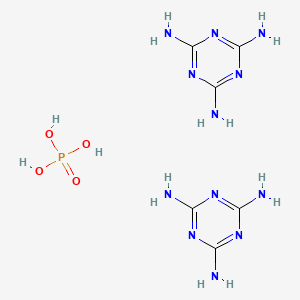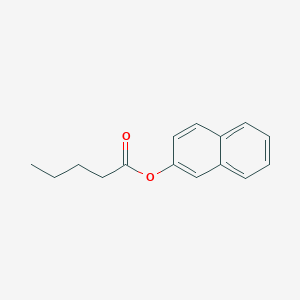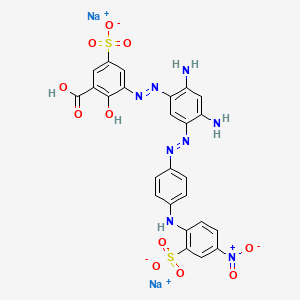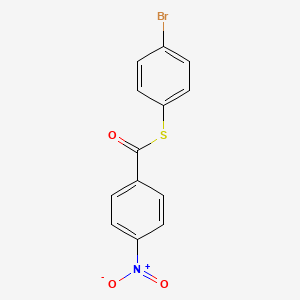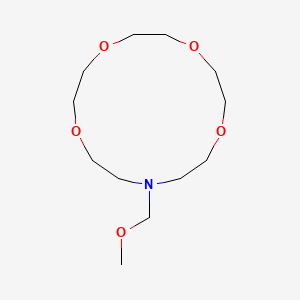
N-Methoxymethylaza-15-crown-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxymethylaza-15-crown-5 is a crown ether compound with the molecular formula C12H25NO5. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The “15-crown-5” part of the name indicates that the ring contains 15 atoms, including five oxygen atoms. The “aza” part of the name indicates the presence of a nitrogen atom in the ring, and “N-Methoxymethyl” refers to the specific substituent attached to the nitrogen atom. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxymethylaza-15-crown-5 typically involves the reaction of a suitable precursor crown ether with a methoxymethylating agent. One common method involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for crown ethers, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-Methoxymethylaza-15-crown-5 can undergo various types of chemical reactions, including:
Substitution Reactions: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Complexation Reactions: The compound can form stable complexes with various cations, such as sodium and potassium ions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Complexation Reactions: These reactions often occur in aqueous or organic solvents, and the conditions depend on the specific cation being complexed.
Major Products Formed
Substitution Reactions: The major products depend on the substituent introduced. For example, reacting with an alkyl halide can yield an alkylated crown ether.
Complexation Reactions: The major products are the cation-crown ether complexes, which are often used in phase transfer catalysis and ion-selective electrodes.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Methoxymethylaza-15-crown-5 primarily involves its ability to form stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring. This complexation can alter the solubility and reactivity of the cation, making it more accessible for various chemical reactions. The nitrogen atom in the ring can also participate in coordination, providing additional stability to the complex .
Comparison with Similar Compounds
Similar Compounds
15-Crown-5: A crown ether with a similar ring structure but without the nitrogen atom.
N-Phenylaza-15-crown-5: Similar to N-Methoxymethylaza-15-crown-5 but with a phenyl group attached to the nitrogen atom.
Benzoaza-15-crown-5: Contains a benzene ring fused to the crown ether structure, providing unique complexation properties with metal ions.
Uniqueness
This compound is unique due to the presence of the methoxymethyl group attached to the nitrogen atom. This modification can enhance its solubility in organic solvents and alter its complexation properties, making it suitable for specific applications where other crown ethers may not be as effective .
Properties
Molecular Formula |
C12H25NO5 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
13-(methoxymethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C12H25NO5/c1-14-12-13-2-4-15-6-8-17-10-11-18-9-7-16-5-3-13/h2-12H2,1H3 |
InChI Key |
IOEJXOKMRYICIR-UHFFFAOYSA-N |
Canonical SMILES |
COCN1CCOCCOCCOCCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


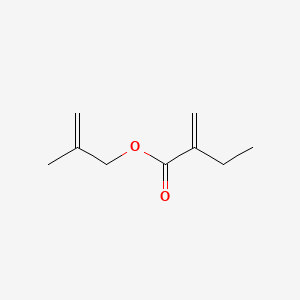

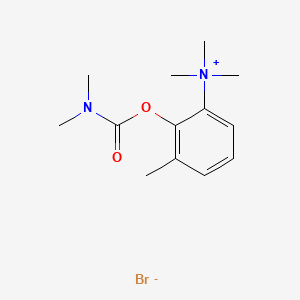

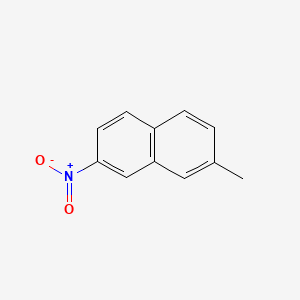
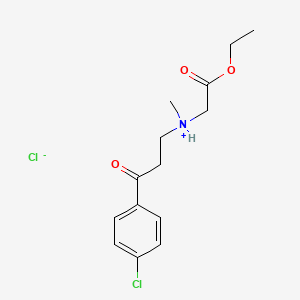
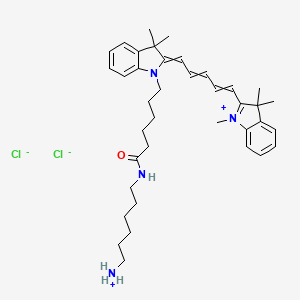
![1,3-Benzenedisulfonic acid, 4-[bis(2,3,6,7-tetrahydro-8-hydroxy-1h,5h-benzo[ij]quinolizin-9-yl)methyl]-](/img/structure/B13780821.png)
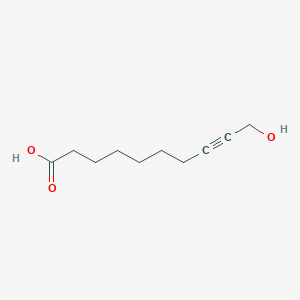
![Acetamide, 2-[(1-chloro-2-naphthalenyl)oxy]-](/img/structure/B13780836.png)
